Diethyl (3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)(ethyl)propanedioate
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Overview
Description
DIETHYL 2-(3-CHLORO-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL)-2-ETHYLMALONATE is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a naphthalene ring substituted with a chloro group and two ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIETHYL 2-(3-CHLORO-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL)-2-ETHYLMALONATE typically involves the reaction of 3-chloro-1,4-dioxo-1,4-dihydronaphthalene with diethyl ethylmalonate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and an appropriate solvent, such as ethanol. The reaction mixture is heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
DIETHYL 2-(3-CHLORO-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL)-2-ETHYLMALONATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy or amino derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and an appropriate solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy or amino derivatives. Substitution reactions can result in a variety of new compounds with different functional groups.
Scientific Research Applications
DIETHYL 2-(3-CHLORO-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL)-2-ETHYLMALONATE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in drug discovery and development.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with therapeutic properties.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of DIETHYL 2-(3-CHLORO-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL)-2-ETHYLMALONATE involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its application. For example, in biological systems, the compound or its derivatives may interact with enzymes or receptors, leading to modulation of biochemical pathways. In chemical reactions, the compound’s reactivity is influenced by the presence of electron-withdrawing and electron-donating groups, which affect its behavior under different conditions.
Comparison with Similar Compounds
DIETHYL 2-(3-CHLORO-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL)-2-ETHYLMALONATE can be compared with other similar compounds, such as:
DIETHYL 2-(3-BROMO-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL)-2-ETHYLMALONATE: Similar structure but with a bromo group instead of a chloro group.
DIETHYL 2-(3-METHYL-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL)-2-ETHYLMALONATE: Similar structure but with a methyl group instead of a chloro group.
Properties
Molecular Formula |
C19H19ClO6 |
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Molecular Weight |
378.8 g/mol |
IUPAC Name |
diethyl 2-(3-chloro-1,4-dioxonaphthalen-2-yl)-2-ethylpropanedioate |
InChI |
InChI=1S/C19H19ClO6/c1-4-19(17(23)25-5-2,18(24)26-6-3)13-14(20)16(22)12-10-8-7-9-11(12)15(13)21/h7-10H,4-6H2,1-3H3 |
InChI Key |
YUCJEEBSDJAUPY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C(=O)C2=CC=CC=C2C1=O)Cl)(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
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